molecular formula C15H10Cl2O4 B6410984 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261917-39-8

4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6410984
CAS No.: 1261917-39-8
M. Wt: 325.1 g/mol
InChI Key: KBCUDPIGEAJOPG-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4. It is a derivative of benzoic acid, characterized by the presence of chloro and methoxycarbonyl groups on the aromatic rings. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of substituted derivatives.

    Esterification: Formation of esters.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Chloro-3-methoxybenzoic acid
  • 4-Chloro-3-methylphenol
  • 4-Chloro-3-methoxycarbonylphenylboronic acid

Comparison: 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid is unique due to the presence of both chloro and methoxycarbonyl groups on the aromatic rings, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and electronic effects, making it suitable for specific synthetic and research applications.

Properties

IUPAC Name

4-chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)11-6-8(2-4-13(11)17)10-7-9(14(18)19)3-5-12(10)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCUDPIGEAJOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692052
Record name 4',6-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-39-8
Record name 4',6-Dichloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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